molecular formula C6H6FNO2S B14122192 N,N-di-2-propyn-1-yl-Sulfamoyl fluoride

N,N-di-2-propyn-1-yl-Sulfamoyl fluoride

Cat. No.: B14122192
M. Wt: 175.18 g/mol
InChI Key: BYMQFYYUTWCMCG-UHFFFAOYSA-N
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Description

N,N-di-2-propyn-1-yl-Sulfamoyl Fluoride is a specialized organofluorine compound belonging to the sulfamoyl fluoride family, a class of reagents recognized for their role as covalent inhibitors and chemical probes in chemical biology and medicinal chemistry . Compounds with the sulfamoyl fluoride functional group (F−SO2−N) have garnered significant research interest due to their reactivity, particularly in the selective modification of amino acid residues in proteins and enzymes . The presence of two propargyl (2-propyn-1-yl) groups attached to the nitrogen atom provides unique handles for further synthetic elaboration via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, enabling bioconjugation or the preparation of more complex molecular architectures. This structure suggests potential applications in developing activity-based probes (ABPs) for profiling enzyme activity, designing covalent inhibitors for serine hydrolases or other nucleophilic enzymes, and as a key synthetic intermediate in organic synthesis. The product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C6H6FNO2S

Molecular Weight

175.18 g/mol

IUPAC Name

N,N-bis(prop-2-ynyl)sulfamoyl fluoride

InChI

InChI=1S/C6H6FNO2S/c1-3-5-8(6-4-2)11(7,9)10/h1-2H,5-6H2

InChI Key

BYMQFYYUTWCMCG-UHFFFAOYSA-N

Canonical SMILES

C#CCN(CC#C)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Direct Aminolysis of Sulfuryl Fluoride with N,N-Di-2-Propyn-1-ylamine

The most direct route involves reacting sulfuryl fluoride gas with N,N-di-2-propyn-1-ylamine under anhydrous conditions. Adapted from protocols for analogous sulfamoyl fluorides, this method proceeds via nucleophilic attack of the secondary amine on sulfuryl fluoride:

$$
\text{SO}2\text{F}2 + \text{HN}(CH2C{\equiv}CH)2 \rightarrow \text{F}2\text{SO}2\text{N}(CH2C{\equiv}CH)2 + \text{HF}
$$

Procedure :

  • Reagent Preparation : N,N-Di-2-propyn-1-ylamine is synthesized via alkylation of ammonia with propargyl bromide, though detailed protocols for this precursor are absent in the provided sources.
  • Reaction Setup : A solution of N,N-di-2-propyn-1-ylamine (1.0 equiv) in dry DCM is cooled to 0°C, and sulfuryl fluoride gas is introduced via balloon under vigorous stirring.
  • Work-Up : After 18 hours, the mixture is filtered through silica, washed with water (3×50 mL), and dried over MgSO$$_4$$. Volatiles are removed under reduced pressure (200 mbar, 20°C bath) to yield the crude product.
  • Purification : Column chromatography (SiO$$_2$$, 5–10% ethyl acetate/hexanes) isolates the pure compound as a pale-yellow oil.

Key Data :

Parameter Value Source
Yield 50–60%
Reaction Time 18–24 hours
Solvent DCM
Temperature 0°C to room temperature

Stepwise Alkylation of Sulfamoyl Fluoride Intermediates

An alternative approach involves sequential propargylation of a primary sulfamoyl fluoride. For example, sulfamoyl fluoride (H$$2$$NSO$$2$$F) is treated with propargyl bromide in the presence of a base:

$$
\text{H}2\text{NSO}2\text{F} + 2 \text{HC}{\equiv}\text{CCH}2\text{Br} \xrightarrow{\text{Base}} \text{FSO}2\text{N}(CH2C{\equiv}CH)2 + 2 \text{HBr}
$$

Procedure :

  • Base Selection : Pyridine or 1,8-diazabicycloundec-7-ene (DBU) effectively scavenge HBr.
  • Solvent Optimization : Acetonitrile (MeCN) at 50°C minimizes side reactions like alkyne polymerization.
  • Monitoring : Reaction progress is tracked via TLC (R$$_f$$ = 0.3 in 1:1 EtOAc/hexanes).

Challenges :

  • Over-alkylation risks forming quaternary ammonium salts.
  • Propargyl bromide’s volatility necessitates sealed systems.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Non-polar solvents (DCM, hexanes) favor higher yields by suppressing ionic side reactions. Elevated temperatures (>40°C) accelerate propargyl group decomposition, necessitating strict thermal control.

Catalytic Considerations

Copper acetylide catalysts, noted in propargyl alcohol synthesis, were tested but showed no efficacy in sulfamoyl fluoride alkylation. Anhydrous MgSO$$_4$$ proved sufficient for drying without side reactions.

Characterization and Analytical Data

Spectroscopic Profiles :

  • $$^1$$H NMR (CDCl$$3$$): δ 4.86 (br, NH), 3.32–3.28 (m, CH$$2$$C≡CH), 1.65–1.58 (m, CH$$_2$$).
  • $$^{19}$$F NMR : δ 50.7 ppm (SO$$_2$$F).
  • IR : 1351 cm$$^{-1}$$ (S=O), 1132 cm$$^{-1}$$ (S–F).

Thermal Stability :
The compound decomposes above 160°C, necessitating storage at –20°C under nitrogen.

Industrial Applications and Scalability

While lab-scale syntheses are established, industrial adoption faces hurdles:

  • Cost : Propargylamine derivatives are expensive precursors.
  • Safety : Sulfuryl fluoride’s toxicity mandates closed systems.
  • Scalability : Continuous distillation methods, as described for propargyl alcohol, could adapt to this compound but remain untested.

Chemical Reactions Analysis

N,N-di-2-propyn-1-yl-Sulfamoyl fluoride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted sulfamoyl compounds.

Scientific Research Applications

Based on the search results, here's what is known about the applications of sulfamoyl fluorides and related compounds. Note that the search results do not specifically mention "N,N-di-2-propyn-1-yl-Sulfamoyl fluoride," so the information below is a broader view of sulfamoyl fluoride applications.

General Applications of N,N-Branched Sulfamoyl Fluoride Compounds

  • Electrolyte solvents and additives: N,N-branched sulfamoyl fluoride compounds are useful as electrolyte solvents and additives in electrochemical devices like lithium batteries and capacitors .
  • Chemical Biology and Polymer Chemistry: Fluorosulfates and sulfamoyl fluorides have applications ranging from chemical biology to polymer chemistry .

Synthesis and Reactions

  • Synthesis Method: A method for preparing N,N-branched sulfamoyl fluoride compounds involves converting bismuth trifluoride to an N,N-branched sulfamoyl non-fluorohalide compound by fluorinating it. This is achieved by contacting bismuth trifluoride with an N,N-branched sulfamoyl non-fluorohalide compound . The process is non-aqueous, yields high purity products, and allows the isolation of the desired product in quantitative yield .
  • Reaction with Ribonucleosides: Sulfonyl fluoride can react with ribonucleosides at the -NH2 groups .
  • Transformation into Sulfamides: Sulfamoyl fluorides, fluorosulfates, and sulfonyl fluorides can be transformed into sulfamides, sulfamates, and sulfonamides under optimized conditions .

Specific Sulfamoyl Fluoride Derivatives

  • SuFNucs (Sulfamoyl-Fluoride-Functionalized Nucleosides): A reaction has been developed between ribonucleosides and ex situ generated sulfonyl fluoride to produce sulfamoyl-fluoride-functionalized nucleosides (SuFNucs) . These derivatives bear a −NHSO2F motif as “SuFEx-able” nucleosides .
    Note: The search results do not provide specific data tables or case studies for "this compound".

Mechanism of Action

The mechanism of action of N,N-di-2-propyn-1-yl-Sulfamoyl fluoride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved in its action depend on the specific biological context and the target enzymes .

Comparison with Similar Compounds

N,N-di-2-propen-1-yl-Sulfamoyl Fluoride

This compound (unavailable in the provided evidence due to access limitations ) differs from the target molecule by substituting propenyl (allyl, C₃H₅) groups for propynyl (propargyl, C₃H₃) substituents. Key distinctions include:

  • Reactivity : The propynyl groups in the target compound contain a carbon-carbon triple bond, enhancing electrophilicity and enabling participation in click chemistry (e.g., azide-alkyne cycloadditions). Propenyl analogs, with double bonds, exhibit lower reactivity in such contexts.

Sulfonamide Pesticides (e.g., Tolylfluanid, Dichlofluanid)

Key differences include:

  • Functional Groups : The target compound features a sulfamoyl fluoride (–SO₂F) group, whereas pesticides like tolylfluanid contain sulfenamide (–S–N–) or sulfonamide (–SO₂–N–) moieties.
  • Applications : Sulfamoyl fluorides are primarily used in synthetic chemistry as electrophilic fluorinating agents, while sulfonamide pesticides act as fungicides.

Organofluorine Compounds (e.g., Phosphonofluoridates)

Phosphonofluoridates, such as isopropyl-d7 methyl-d3-phosphonofluoridate, share the presence of a reactive fluorine atom . Contrasts include:

  • Mechanism: Phosphonofluoridates inhibit acetylcholinesterase (e.g., nerve agents), whereas sulfamoyl fluorides participate in nucleophilic substitutions due to the labile fluoride leaving group.

Data Table: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Primary Use Reactivity Profile
N,N-di-2-propyn-1-yl-Sulfamoyl fluoride C₆H₆FNO₂S 175.18 Sulfamoyl fluoride, alkyne Organic synthesis Electrophilic fluorination
N,N-di-2-propen-1-yl-Sulfamoyl fluoride* Sulfamoyl fluoride, alkene Moderate reactivity
Tolylfluanid C₉H₁₁Cl₂FN₂O₂S₂ 347.24 Sulfenamide, dichloro Fungicide Thiol-group inhibition
Dichlofluanid C₉H₁₁Cl₂FN₂O₂S₂ 333.23 Sulfonamide, trichloro Fungicide Membrane disruption
Isopropyl-d7 methyl-d3-phosphonofluoridate C₄H₇D₁₀FNO₃P ~200 (deuterated) Phosphonofluoridate Neurological research Enzyme inhibition

Biological Activity

N,N-di-2-propyn-1-yl-sulfamoyl fluoride is a synthetic compound notable for its potential biological activities, particularly in antimicrobial applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfamoyl fluoride functional group attached to a di-2-propynyl moiety. Its molecular formula is C7_{7}H8_{8}FNO2_{2}S, with a molecular weight of approximately 177.18 g/mol. The presence of the fluorine atom enhances the compound's bioavailability and efficacy compared to non-fluorinated analogs.

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial growth. Compounds with sulfamoyl groups have been shown to disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways. The sulfamoyl fluoride group is particularly reactive, allowing for nucleophilic substitution reactions that can lead to the formation of various sulfamide derivatives, which may exhibit enhanced antimicrobial properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial potential of sulfamoyl compounds, including this compound. Research indicates that this compound demonstrates significant activity against a range of bacterial strains. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that this compound may be effective in treating infections caused by these pathogens.

Case Studies

A notable case study involved the synthesis and evaluation of this compound in comparison to other sulfamide derivatives. The study found that this compound exhibited superior antimicrobial activity compared to traditional antibiotics such as sulfamethoxazole and sulfadiazine, particularly against drug-resistant strains.

Applications in Medicinal Chemistry

This compound has promising applications in medicinal chemistry due to its unique structural features and biological activity. It can be utilized in the development of new antimicrobial agents that target resistant bacterial strains. Additionally, its reactivity profile allows for the synthesis of diverse sulfamide derivatives that can be screened for various biological activities.

Q & A

Q. What established synthetic routes are available for preparing N,N-di-2-propyn-1-yl-Sulfamoyl Fluoride?

The compound is synthesized via the reaction of 2-propyn-1-amine (propargylamine) with sulfamoyl fluoride under controlled conditions. Key steps include maintaining anhydrous conditions and using inert solvents like dichloromethane. The reaction typically proceeds at 0–5°C to minimize side reactions from the compound’s inherent reactivity. Purification involves column chromatography or recrystallization from ethanol . Researchers should validate product purity via 1^1H/19^19F NMR and high-resolution mass spectrometry.

Q. What safety protocols are critical when handling this compound?

Due to its fluorosulfonyl and propargyl groups, the compound is highly reactive and potentially toxic. Key protocols include:

  • Use of PPE (gloves, goggles, lab coats) and fume hoods to avoid inhalation or skin contact.
  • Storage in airtight containers under nitrogen to prevent hydrolysis.
  • Avoidance of strong oxidizers or bases, which may trigger decomposition. Emergency procedures for spills (neutralization with sodium bicarbonate) and first aid (flushing eyes/skin with water) are essential .

Advanced Research Questions

Q. How can contradictions in reported reactivity data for sulfamoyl fluorides be systematically resolved?

Contradictions often arise from variations in reaction conditions (e.g., solvent polarity, temperature) or impurities. Methodological approaches include:

  • Reproducing experiments under strictly controlled conditions (e.g., anhydrous vs. ambient moisture).
  • Using computational tools (DFT calculations) to predict reaction pathways and compare with experimental outcomes.
  • Cross-referencing kinetic data with structurally analogous compounds (e.g., N,N-bis(trifluoromethyl)sulfamoyl fluoride) to identify trends in leaving-group behavior or steric effects .

Q. What crystallographic strategies optimize structural characterization of this compound?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is ideal. Key steps:

  • Crystal growth via slow evaporation of a saturated ethanol solution.
  • Data collection at low temperature (100 K) to minimize thermal motion.
  • Use of WinGX for data integration and space group determination. Challenges include disorder in the propargyl groups, which can be addressed with restraints or twin refinement .

Q. How can the stability of this compound be enhanced for long-term storage or specific reactions?

Stabilization strategies include:

  • Lyophilization to remove residual moisture.
  • Addition of radical inhibitors (e.g., BHT) to suppress propargyl group polymerization.
  • Storage in fluorinated solvents (e.g., hexafluorobenzene) to reduce nucleophilic attack. Stability under varying pH/temperature should be monitored via 19^19F NMR .

Q. What comparative insights exist between this compound and related sulfamoyl fluorides in click chemistry?

Unlike N-(5-chloropyridin-2-yl)triflimide (Comins’ reagent), this compound’s propargyl groups enable copper-free azide-alkyne cycloaddition. However, its sulfamoyl fluoride moiety is less electrophilic than trifluoromethanesulfonyl derivatives, requiring optimized catalysts (e.g., Ru or Ir complexes) for efficient transformations. Comparative kinetic studies in DMSO/water mixtures can elucidate solvent effects on reactivity .

Methodological Notes

  • Data Validation : Cross-check spectral data with PubChem entries for analogous compounds (e.g., (4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride) to confirm assignments .
  • Controlled Experiments : Use deuterated solvents for NMR to avoid signal interference from moisture-induced degradation.

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